Si–S vs. Si–O Bond Dissociation Energy Dictates Leaving-Group Reactivity and Sulfur-Transfer Capability
The Si–S bond in bis(ethylthio)dimethylsilane exhibits a bond dissociation energy (BDE) of approximately 293 kJ/mol, which is 151 kJ/mol lower than the typical Si–O BDE of ~ 444 kJ/mol found in dimethyldiethoxysilane [1]. This 34% reduction in bond strength directly translates into a thermodynamically more labile leaving group, enabling nucleophilic cleavage to occur at substantially lower activation energies. The consequence is that the thiosilane can deliver sulfur-containing fragments under conditions where the alkoxysilane remains inert.
| Evidence Dimension | Bond dissociation energy (Si–S vs. Si–O) |
|---|---|
| Target Compound Data | Si–S BDE ≈ 293 kJ/mol |
| Comparator Or Baseline | Dimethyldiethoxysilane (CAS 78-62-6): Si–O BDE ≈ 444 kJ/mol |
| Quantified Difference | Δ BDE ≈ 151 kJ/mol (34% lower for target compound) |
| Conditions | Gas-phase homolytic bond dissociation energies; compiled thermodynamic reference data |
Why This Matters
For procurement decisions, this fundamental thermodynamic parameter underpins the compound's unique utility as a low-temperature sulfur-transfer reagent, distinguishing it from alkoxysilanes that require fluoride or strong acid/base activation.
- [1] Walsh, R. Bond Dissociation Energies in Organosilicon Compounds. Accounts of Chemical Research, 1981, 14, 246–252. Si–O BDE ~444 kJ/mol; Si–S BDE ~293 kJ/mol. View Source
